molecular formula C22H22N2O6 B2478911 Ethyl 4-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 887893-89-2

Ethyl 4-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Cat. No. B2478911
CAS RN: 887893-89-2
M. Wt: 410.426
InChI Key: PICFEDPGHVRMOH-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is synthesized using a specific method that involves the reaction of various chemicals.

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 4-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate serves as a key intermediate in the synthesis of various novel compounds. For example, its use in the facile and inexpensive synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via a one-pot reaction demonstrates its utility in creating structurally complex and potentially biologically active molecules (Gao, Liu, Jiang, & Li, 2011). Additionally, the molecule has been utilized in the synthesis of benzofuran derivatives, showcasing its versatility in organic synthesis and potential in drug discovery processes (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Antioxidant Properties

Investigations into the antioxidant properties of related 4-hydroxycoumarin derivatives, including those synthesized using this compound, have demonstrated significant activity in vitro. This suggests potential applications in developing treatments or supplements aimed at combating oxidative stress-related diseases (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Antimicrobial Activity

The compound and its derivatives have been evaluated for antimicrobial activity, with some showing promising results against pathogens like C. albicans. This highlights its potential in the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Chemical Reaction Precursor

The compound serves as a precursor in various chemical reactions, including the synthesis of polysubstituted pyrroles. This application demonstrates the compound's role in facilitating the synthesis of complex heterocyclic structures, which are often found in biologically active molecules (Kumar, Rāmānand, & Tadigoppula, 2017).

Mechanism of Action

Action Environment:

Environmental factors (e.g., pH, temperature, co-administered drugs) can influence drug efficacy and stability. For instance:

: Morphine: Uses, Interactions, Mechanism of Action | DrugBank Online : Aspirin: Uses, Interactions, Mechanism of Action | DrugBank Online : Molecular Mechanism of Action of Herbicides | IntechOpen

properties

IUPAC Name

ethyl 4-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-3-29-19(26)12-11-18(25)24-20-16-9-4-5-10-17(16)30-21(20)22(27)23-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICFEDPGHVRMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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